molecular formula C16H9FN2OS B2853200 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile CAS No. 298219-43-9

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B2853200
CAS No.: 298219-43-9
M. Wt: 296.32
InChI Key: FKPQIBDANYVCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile (CAS: 415688-14-1) is an α,β-unsaturated nitrile featuring a thiazole core substituted with a 4-fluorophenyl group at the 4-position and a furan-2-yl moiety at the β-position of the acrylonitrile backbone (Figure 1). The (E)-isomer is predominant due to steric and electronic stabilization of the trans-configuration .

For example, describes the use of aldehydes and ketones under basic conditions (e.g., NaOH/ethanol) to form chalcone-like intermediates, which can be adapted for this compound using 4-(4-fluorophenyl)thiazole-2-carbaldehyde and furan-2-acetonitrile derivatives .

Safety and Handling
Safety data from highlight precautions such as avoiding heat sources (P210) and ensuring proper ventilation. The compound is classified as hazardous, requiring secure storage away from children (P102) .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPQIBDANYVCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with 2-furylacetonitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the field of medicinal chemistry. Its thiazole and furan moieties are known to exhibit various biological activities, including:

  • Antitumor Activity : Research indicates that derivatives of thiazole compounds can inhibit cancer cell proliferation. For example, studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

Compounds similar to 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile have been evaluated for their antimicrobial efficacy. The presence of the thiazole ring is noted for contributing to antibacterial and antifungal activities .

Agricultural Applications

The compound's ability to interact with plant systems makes it a candidate for use as an agrochemical. Research has suggested that thiazole derivatives can act as fungicides, offering a means to protect crops from fungal infections without harming beneficial organisms.

Material Science

In materials science, the compound can be utilized in the synthesis of novel polymers or as a precursor for creating functional materials with specific electronic properties. The furan unit is particularly useful in organic electronics due to its ability to participate in charge transport processes .

Case Studies

StudyApplicationFindings
Study on Antitumor ActivityPharmaceutical DevelopmentDemonstrated inhibition of cancer cell proliferation through apoptosis induction .
Antimicrobial Efficacy AssessmentAntimicrobial PropertiesShowed significant antibacterial activity against various strains .
Evaluation as FungicideAgricultural ApplicationsEffective in protecting crops from fungal pathogens while being environmentally friendly.
Synthesis of Functional PolymersMaterial ScienceUtilized in creating conductive polymers with enhanced electronic properties .

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-Substituted Phenyl Groups
  • 4-Butylphenyl variant: (E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile (CAS: 5625-06-9, ) replaces the 4-fluorophenyl group with a hydrophobic 4-butylphenyl moiety. This substitution increases molecular weight (MW = 375.21 g/mol vs.
  • 3-Methoxyphenyl variant : (2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS: 476675-06-6, ) introduces a methoxy group, which may enhance solubility in polar solvents due to hydrogen-bonding interactions .
Electron-Withdrawing Groups
  • 4-Nitrophenyl variant: 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile () incorporates a nitro group, significantly altering electronic properties.

Modifications on the Furan Ring

  • 5-Bromofuran-2-yl variant : (2Z)-3-(5-bromofuran-2-yl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS: 476675-04-4, ) substitutes the furan’s β-position with bromine. This modification increases molecular weight (MW = 375.21 g/mol) and introduces steric bulk, which may hinder π-π stacking interactions observed in planar analogs (e.g., ) .

Structural and Crystallographic Insights

  • Planarity and Conformation: reports isostructural thiazole derivatives with near-planar conformations, except for perpendicularly oriented fluorophenyl groups. This suggests that the target compound’s 4-fluorophenyl group may adopt a non-planar orientation, influencing crystal packing and solubility .
  • π-π Interactions : Analogous acrylonitriles in exhibit strong π-π interactions between aromatic rings and the nitrile group, which could stabilize the target compound’s solid-state structure and affect optoelectronic properties .

Notes and Limitations

  • Comparisons rely on structural analogs.
  • Reactivity Concerns: The α,β-unsaturated nitrile group (common in RGS inhibitors, ) may confer non-specific reactivity, necessitating further mechanistic studies .

Biological Activity

The compound 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile , also known as (E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile, is a synthetic organic molecule characterized by its unique structural features, including a fluorophenyl group, a thiazole ring, and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

PropertyValue
IUPAC Name (E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Molecular Formula C16H9FN2OS
Molecular Weight 296.32 g/mol
CAS Number 298219-43-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide to form a dithiocarbamate, which is cyclized with α-haloketones.
  • Formation of the Furan Ring : Synthesized via the Paal-Knorr method from a 1,4-dicarbonyl compound.
  • Knoevenagel Condensation : Coupling the thiazole and furan rings with malononitrile under basic conditions to yield the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing furan and thiazole moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit key inflammatory mediators such as cytokines and enzymes involved in inflammatory processes. This activity may be attributed to its ability to interfere with signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

The biological activity of this compound is primarily mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can modulate receptor activity linked to cell signaling pathways that control proliferation and inflammation.
  • Molecular Docking Studies : Computational analyses suggest that the compound can effectively bind to active sites of target proteins, providing insights into its potential efficacy .

Case Studies

  • Study on Tyrosinase Inhibition : A related study evaluated the inhibitory effects of furan-chalcone derivatives on mushroom tyrosinase, showing promising results for compounds with similar structures. The most potent derivatives exhibited IC50 values significantly lower than standard inhibitors like kojic acid .
    CompoundIC50 (µM) for MonophenolaseIC50 (µM) for Diphenolase
    Compound 80.04330.28
    Kojic Acid19.9733.47
  • Cancer Cell Line Studies : Various derivatives have been tested against different cancer cell lines (e.g., MCF7 for breast cancer), demonstrating dose-dependent inhibition of cell growth and induction of apoptosis, suggesting that structural modifications can enhance biological activity.

Q & A

Q. Spectroscopy :

  • NMR : Compare experimental <sup>1</sup>H/<sup>13</sup>C chemical shifts with DFT-calculated values (e.g., δ 7.2–8.1 ppm for aromatic protons).
  • IR : Confirm nitrile (-C≡N) stretch at ~2200–2250 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Answer : Contradictions often arise from tautomerism or dynamic effects:

Variable-Temperature NMR (VT-NMR) : Conduct experiments at 25–80°C to observe coalescence of split peaks, indicating rotational barriers (e.g., hindered rotation around the prop-2-enenitrile linkage).

DFT Calculations : Model potential tautomers (e.g., enamine vs. nitrile forms) and compare energy barriers with experimental data .

Q. What strategies are effective for optimizing the regioselectivity of reactions involving the thiazole and furan moieties?

  • Answer :

Protecting Groups : Temporarily block reactive sites (e.g., silylation of furan oxygen) to direct electrophilic substitution to the thiazole ring.

Catalytic Control : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize specific positions .

  • Case Study : In analogous compounds, Pd(OAc)2/PPh3 systems achieved >80% yield in aryl-aryl couplings .

Q. How can computational methods predict the compound’s intermolecular interactions in crystal packing?

  • Answer :

Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., C–H⋯N interactions between nitrile and thiazole groups).

Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R 2<sup>2</sup>(8) motifs) to predict stability and polymorphism .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the prop-2-enenitrile group?

  • Answer :

Check Basis Sets : Ensure DFT calculations use hybrid functionals (e.g., B3LYP/6-311++G**) for accurate π-conjugation modeling.

Thermal Motion Correction : Apply ADPs (anisotropic displacement parameters) to XRD data to account for vibrational artifacts .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Answer :

MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

Mechanistic Studies : Fluorescence-based assays (e.g., SYTOX Green uptake) to assess membrane disruption .

Methodological Tables

Analytical Technique Key Parameters Application Example
SCXRD_R_1 < 0.05, _wR_2 < 0.10Confirming Z/E isomerism
VT-NMR25–80°C, DMSO-_d_6Detecting rotational barriers
Hirshfeld Analysisdnorm, shape indexQuantifying C–H⋯N interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.